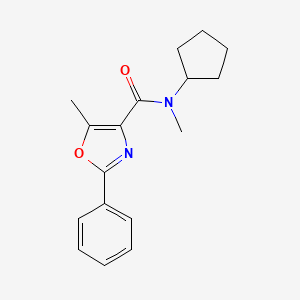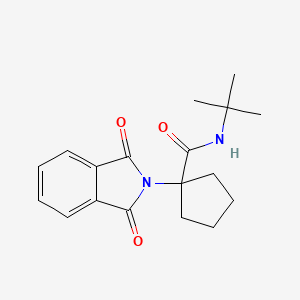
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that has recently gained attention for its potential as a cancer treatment. CX-5461 works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This inhibition leads to a reduction in ribosome production, ultimately causing cancer cell death. In
Mechanism of Action
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This inhibition leads to a reduction in ribosome production, ultimately causing cancer cell death. This compound has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to inhibit cancer cell proliferation and induce cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. Additionally, this compound has been shown to have a synergistic effect when combined with other cancer treatments. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more potent and soluble analogs of this compound. Additionally, there is interest in exploring the use of this compound in combination with other cancer treatments, as well as the potential for this compound to be used in combination with immunotherapy. Finally, there is interest in exploring the potential for this compound to be used in the treatment of other diseases, such as viral infections.
Synthesis Methods
The synthesis of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide involves several steps. First, 2-phenyl-1,3-oxazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopentyl-N,5-dimethyl-1,3-oxazole-4-carboxamide to yield this compound. The final product is purified by column chromatography.
Scientific Research Applications
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have potential as a cancer treatment in preclinical studies. It has been found to be effective against a variety of cancer cell types, including breast, ovarian, and pancreatic cancer. Additionally, this compound has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(17(20)19(2)14-10-6-7-11-14)18-16(21-12)13-8-4-3-5-9-13/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGDXWGRPSAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)


![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)


![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)